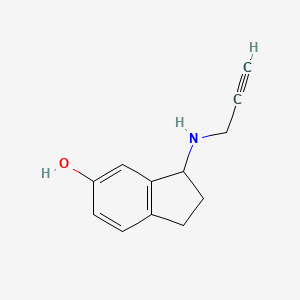

(R)-3-Prop-2-ynylamino-indan-5-ol

説明

特性

IUPAC Name |

3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-12-6-4-9-3-5-10(14)8-11(9)12/h1,3,5,8,12-14H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSDGDXUWMMUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

Strategies for the Stereoselective Synthesis of (R)-3-Prop-2-ynylamino-indan-5-ol

The creation of the single (R)-enantiomer of 3-prop-2-ynylamino-indan-5-ol can be approached through several distinct synthetic philosophies. Each strategy aims to control the stereochemical outcome, either by starting with a chiral molecule, inducing chirality during the reaction sequence, or separating a racemic mixture.

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.netresearchgate.net For the synthesis of a molecule like this compound, which contains a phenyl ring with a para-hydroxyl group, an amino acid such as (R)-phenylalanine or L-tyrosine could serve as a logical starting point.

A hypothetical pathway starting from (R)-phenylalanine would involve an intramolecular Friedel-Crafts reaction to form the indanone ring system. google.com This approach would directly set the stereocenter at the C2 position (which becomes the C3 position in the final product nomenclature). A subsequent regioselective nitration or other electrophilic aromatic substitution, followed by reduction, could introduce the hydroxyl group at the desired 5-position. However, controlling the regioselectivity of this substitution can be challenging.

Alternatively, starting with L-tyrosine, which already possesses the p-hydroxyphenyl moiety, is conceptually more direct. The synthesis would require protection of the phenolic hydroxyl and the amino groups, followed by a sequence of reactions to build the five-membered ring of the indane core. While this approach elegantly uses a natural precursor, it often involves a greater number of synthetic steps compared to other methods.

| Starting Material | Key Transformation | Advantages | Challenges |

| (R)-Phenylalanine | Intramolecular Friedel-Crafts acylation | Establishes stereocenter early | Regioselective functionalization of the aromatic ring |

| L-Tyrosine | Ring-forming reactions on the side chain | Pre-existing p-hydroxyphenyl group | Longer synthetic sequence, protection/deprotection steps |

This table presents conceptual chiral pool strategies.

Asymmetric synthesis aims to create the desired stereocenter from an achiral precursor through the influence of a chiral catalyst or reagent.

Enantioselective catalysis is a powerful tool for generating chiral molecules with high efficiency. For the synthesis of this compound, a key step that could be rendered enantioselective is the reductive amination of a ketone precursor.

Starting from 5-hydroxy-1-indanone (B188539), which can be synthesized from 5-methoxy-1-indanone (B147253) chemicalbook.com or via a multi-step route from 2,6-dibromophenol (B46663) google.comnih.gov, one could envision a direct conversion to the target molecule. The use of imine reductases (IREDs) or reductive aminases (RedAms) offers a green and highly selective one-step method for the reductive amination of ketones. rsc.org Engineered RedAms have been successfully used to synthesize (R)-rasagiline from 1-indanone (B140024) and propargylamine (B41283) with excellent enantiomeric excess (>99% ee). frontiersin.orgnih.gov This enzymatic approach could potentially be applied to 5-hydroxy-1-indanone, although the substrate scope would need to be confirmed.

Table 1: Asymmetric Reductive Amination of 1-Indanone to Rasagiline (B1678815) using Engineered Reductive Aminases This data is for the synthesis of Rasagiline, a structurally related compound, and serves as a model for the potential application to 5-hydroxy-1-indanone.

| Enzyme | Substrate(s) | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AcRedAm (Wild Type) | 1-Indanone, Propargylamine | 70 | Not specified for (R) | 60 | nih.gov |

| AcRedAm (Q237A mutant) | 1-Indanone, Propargylamine | 51 | >99 (R) | 42 | nih.gov |

| BaRedAm | 1-Indanone, Propargylamine | 83 | Not specified for (R) | 72 | frontiersin.org |

Alternatively, a metal-catalyzed asymmetric reduction of an intermediate, such as a protected 3-amino-5-hydroxy-1-indanone, could establish the chiral alcohol center, which could then be converted to the final product.

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For amine synthesis, tert-butanesulfinamide (Ellman's auxiliary) is a widely used and effective chiral auxiliary. yale.edu

A plausible route would involve the condensation of 5-hydroxy-1-indanone with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction of the imine C=N bond, typically with a hydride reducing agent, would yield a sulfinamide intermediate. The stereochemical outcome is directed by the bulky tert-butyl group of the auxiliary. Finally, acidic hydrolysis removes the auxiliary to provide the free (R)-3-aminoindan-5-ol, which can then be propargylated. This method offers high diastereoselectivity and predictable stereochemical outcomes for a wide range of substrates. nih.gov

Resolution involves the separation of a racemic mixture into its constituent enantiomers. While this means that 50% of the material is theoretically the undesired enantiomer, methods like dynamic kinetic resolution (DKR) can overcome this limitation.

A highly effective method for obtaining enantiopure aminoindanols is through enzyme-catalyzed kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for this purpose. mdpi.comresearchgate.net A racemic mixture of N-protected 3-aminoindan-5-ol could be subjected to lipase-catalyzed acetylation. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate, leaving the unreacted (R)-enantiomer in high enantiomeric purity. chemicalbook.com The acetylated product can then be easily separated from the unreacted alcohol.

Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the unreacted enantiomer. For example, a DKR of racemic 1-aminoindan (B1206342) has been achieved using CALB for the resolution and a palladium nanocatalyst for the racemization, affording the desired (R)-amine in high yield (>90%) and excellent enantioselectivity (>99% ee). researchgate.net A similar strategy could be developed for a 3-aminoindan-5-ol precursor.

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Amino Alcohols This table provides data for related amino alcohol resolutions, illustrating the potential of the method.

| Substrate | Enzyme | Acyl Donor | Solvent | Result (ee %) | Reference |

|---|---|---|---|---|---|

| (±)-cis-1-Amino-2-indanol | Immobilized CALB (Novozym 435) | Ethyl acetate (B1210297) | THF | 99% ee for (1S,2R)-N-acetyl derivative | researchgate.net |

| (±)-cis/trans-3-Aminoindan-1-ol (N-protected) | Candida antarctica Lipase B | Vinyl acetate | Diisopropyl ether | >99% ee for all isomers | chemicalbook.com |

| (±)-1-(1-Naphthyl)ethanol | Novozym 435 | Vinyl acetate | n-Heptane | 90% ee for (S)-alcohol | nih.gov |

Asymmetric Synthesis Techniques

Optimization of Reaction Conditions for Yield and Stereoselectivity

The final step in the synthesis of the target compound is the N-propargylation of the chiral intermediate, (R)-3-aminoindan-5-ol. The optimization of this step is critical to maximize the yield and prevent the formation of impurities, particularly the N,N-bispropargylated product.

The reaction is typically carried out by treating the amine with a propargylating agent, such as propargyl bromide or propargyl chloride, in the presence of a base. The choice of base, solvent, and temperature can significantly influence the outcome.

Table 3: Optimization of N-Propargylation of 1-Aminoindane This data pertains to the synthesis of Rasagiline and highlights key variables for optimization.

| Amine Substrate | Propargylating Agent | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| (R)-1-Aminoindane | Propargyl bromide | K₂CO₃ | Acetonitrile | Standard conditions for rasagiline synthesis. | researchgate.net |

| (R)-1-Aminoindane | Propargyl methanesulfonate | Carbonate base | Acetonitrile | Milder reaction conditions, shorter reaction time. | [ patent CN103804200A ] |

| (R)-1-Aminoindane | Prop-2-yn-1-amine hydrochloride (used to generate propargylating species) | K₂HPO₄ / TEBAC | Toluene/Water | Phase-transfer catalyst (TEBAC) system controls formation of the bis-propargyl impurity. | |

| 1-Aminoindane | 2,3-Dibromopropene | KOH | Ethanol/Water | Two-step approach: allylation followed by dehydrobromination. | [ patent US20110054218A1 ] |

Key factors for optimization include:

Base: A mild base like potassium carbonate is often used to avoid side reactions. Stronger bases could potentially deprotonate the phenolic hydroxyl group, leading to O-alkylation.

Stoichiometry: Using a slight excess of the amine relative to the propargylating agent can help to minimize the formation of the dialkylated byproduct.

Temperature: Lower reaction temperatures generally favor mono-alkylation and reduce the rate of side reactions.

Phase-Transfer Catalysis: As shown in the synthesis of rasagiline, a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) can be highly effective in controlling the formation of impurities when using inorganic bases in a biphasic system.

Protecting the 5-hydroxyl group prior to N-propargylation might be a necessary strategy to prevent O-propargylation, followed by a final deprotection step to yield the target compound.

Characterization of Stereochemical Purity

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, the rigorous characterization of stereochemical purity is a non-negotiable step in the development of compounds like this compound. This involves confirming the identity of the desired (R)-enantiomer and quantifying the presence of its mirror image, the (S)-enantiomer, to determine the enantiomeric excess (e.e.). Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as the most definitive and widely used method for separating and quantifying enantiomers. wikipedia.org The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For analogues like rasagiline, various CSPs have proven effective. nih.govnih.gov The choice of CSP and mobile phase is critical for achieving optimal separation. nih.gov

Key components of a chiral HPLC method for rasagiline analogues include:

Chiral Stationary Phase (CSP): Polysaccharide-based columns or phases like those based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or α1-acid glycoprotein (B1211001) (AGP) are commonly used. nih.govnih.gov These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, allowing for their separation. wikipedia.org

Mobile Phase: The mobile phase composition, often a mixture of solvents like ethanol, acetonitrile, and modifiers like acetic acid and triethylamine, is optimized to achieve the best balance of separation (resolution) and analysis time. nih.gov

Detection: Ultraviolet (UV) detection is standard, with the wavelength set to a maximum absorbance of the molecule, such as 210 nm or 268 nm for rasagiline analogues. nih.govrasayanjournal.co.inresearchgate.net

The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its precision, accuracy, linearity, and robustness, making it suitable for quality control during manufacturing. nih.govresearchgate.net

| Parameter | Example Condition 1 | Example Condition 2 |

| Stationary Phase | Chiralpak® AGP column (50 mm × 2.1 mm, 5 μm) nih.gov | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid based CSP nih.gov |

| Mobile Phase | Ammonium acetate and isopropyl alcohol (90:10, v/v) nih.gov | Ethanol/acetonitrile/acetic acid/triethylamine (80:20:0.2:0.3, v/v/v/v) nih.gov |

| Flow Rate | 0.6 mL/min nih.gov | 0.5 ml/min rasayanjournal.co.in |

| Detection | UV at 210 nm nih.gov | UV at 210 nm rasayanjournal.co.in |

| Outcome | Baseline separation of (R)- and (S)-enantiomers with a quantification limit of 0.2 μg/mL. nih.gov | Good separation with a resolution factor of 2.71 for rasagiline. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the use of chiral auxiliary agents can induce chemical shift differences between the enantiomers.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes that have different NMR spectra.

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a CDA to form a covalent diastereomeric mixture. These diastereomers have distinct NMR spectra, and the relative integration of their unique signals can be used to determine enantiomeric purity.

Advanced NMR Techniques: One- and two-dimensional NMR experiments, such as ¹H-¹⁹F heteronuclear Overhauser spectroscopy (HOESY), can be used to determine stereochemistry by observing through-space couplings between atoms. nih.gov Furthermore, comparing experimentally obtained NMR data with data predicted through quantum chemical calculations can provide confident stereochemical assignments. acs.org

Optical Rotation (Polarimetry): This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. The pure (R)-enantiomer will rotate light in a specific direction and magnitude, while the (S)-enantiomer will rotate it equally in the opposite direction. While it is a valuable tool for confirming the presence of a single enantiomer, it is generally not sufficient on its own for accurate quantification of enantiomeric purity compared to chiral chromatography.

Scale-Up Considerations for Research and Preclinical Development

Transitioning the synthesis of this compound from a small laboratory scale to the larger quantities required for extensive research and preclinical studies presents a distinct set of challenges. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, reproducible, and compliant with regulatory standards. google.com

Process Optimization and Safety: A synthetic route that is successful on a milligram scale may not be suitable for kilogram production.

Reagent Selection: Reagents that are expensive, highly toxic, or difficult to handle at a large scale may need to be replaced with more practical alternatives.

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and mixing speed must be re-optimized. Exothermic reactions that are easily controlled in a small flask can become a significant safety hazard in a large reactor and require careful thermal management. mdpi.com

Work-up and Purification: Extraction and chromatography procedures must be adapted for large volumes. Crystallization is often preferred over chromatography for purification at scale due to its efficiency and lower cost.

Purity and Stereochemical Integrity: Maintaining chemical and, crucially, stereochemical purity throughout the scale-up process is paramount.

Quality Control: Robust analytical methods, particularly the validated chiral HPLC method described previously, must be implemented at multiple stages. researchgate.net This includes testing starting materials, in-process intermediates, and the final active pharmaceutical ingredient (API). japsonline.com

Stereocontrol: The method used to establish the chiral center (e.g., asymmetric synthesis or chiral resolution) must be robust enough to consistently deliver high enantiomeric excess in large batches. wikipedia.orgnih.gov Any step that could potentially cause racemization (loss of stereochemical purity) must be identified and carefully controlled.

Starting Materials: Sourcing of raw materials must be from reliable vendors who can provide consistent quality at a reasonable cost. google.com

Atom Economy: The synthesis should be designed to be as efficient as possible, minimizing waste and maximizing the incorporation of atoms from the starting materials into the final product. nih.gov

| Consideration | Key Objectives for Scale-Up |

| Synthetic Route | - Replace hazardous or expensive reagents.- Minimize the number of synthetic steps.- Select a route amenable to large-scale equipment. |

| Process Parameters | - Optimize temperature, pressure, and concentration for safety and efficiency.- Ensure consistent and controllable reaction kinetics. |

| Purification | - Develop scalable crystallization methods to replace chromatography where possible.- Establish specifications for solvent purity and recovery. |

| Quality Control | - Implement validated HPLC and chiral HPLC methods for in-process and final product testing. japsonline.com- Ensure the final API meets stringent purity and enantiomeric excess specifications. |

| Economics | - Secure a reliable and cost-effective supply chain for raw materials.- Maximize overall yield and process efficiency to reduce cost. google.com |

Molecular and Biochemical Mechanisms of Action

Monoamine Oxidase (MAO) System Modulation

(R)-3-Prop-2-ynylamino-indan-5-ol is predicted to be a potent modulator of the monoamine oxidase system, with a primary role as an inhibitor of MAO-B. This action is critical in the context of neurodegenerative diseases, where the breakdown of neurotransmitters by MAO enzymes is a key pathological feature.

Inhibition Kinetics and Reversibility of MAO-A and MAO-B

The kinetics of MAO inhibition by this compound are expected to be characterized by a high degree of selectivity and irreversibility, particularly for the MAO-B isoform.

This compound is classified as a mechanism-based irreversible inhibitor of MAO-B. This mode of inhibition is a hallmark of propargylamine-containing compounds like rasagiline (B1678815). nih.gov The inhibitory process involves the formation of a covalent bond between the inhibitor and the enzyme's flavin cofactor, leading to a time-dependent and irreversible loss of enzyme activity. nih.govnih.gov For potent MAO-B inhibitors like rasagiline, the concentration required to achieve 50% inhibition (IC₅₀) is in the low nanomolar range. omicsdi.org Given its structural features, this compound is anticipated to exhibit a similar high-potency inhibition profile for MAO-B. The recovery of MAO-B activity after inhibition by such compounds is a slow process, requiring the de novo synthesis of the enzyme, which has a half-life of 30-40 days in the brain. nih.govmdpi.com

While being a potent MAO-B inhibitor, this compound is expected to show significantly lower affinity for the MAO-A isoform. The selectivity for MAO-B over MAO-A is a critical feature for therapeutic applications, as it minimizes the side effects associated with the inhibition of MAO-A, such as the "cheese effect." Rasagiline, a close structural analog, demonstrates a high degree of selectivity for MAO-B. nih.govomicsdi.org Studies on rasagiline analogs have shown that the introduction of substituents on the aminoindan ring can modulate the selectivity for MAO-A and MAO-B. nih.gov For instance, a hydroxyl group on the aminoindan ring, as is present in this compound, has been shown in analogs to influence the binding affinity for both isoforms. nih.gov It is plausible that the specific positioning of the hydroxyl group at the 5-position contributes to the selective inhibition of MAO-B.

Binding Interactions with MAO Enzymes

The interaction of this compound with MAO enzymes is a complex process involving initial non-covalent binding followed by the formation of a covalent adduct.

Although a crystal structure of this compound in complex with MAO-B is not available, the structures of closely related inhibitors, such as rasagiline and its derivatives, provide significant insights. nih.govnih.gov Crystallographic analyses of MAO-B in complex with rasagiline reveal that the inhibitor binds within the active site cavity, in close proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The aminoindan ring of the inhibitor orients itself within a hydrophobic pocket of the active site. The presence of a hydroxyl group on the aminoindan ring, as in this compound, can lead to specific hydrogen bonding interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. For example, the hydroxyl group of a 6-hydroxy-N-propargyl-1(R)-aminoindan has been observed to form a hydrogen bond with the sulfur atom of a cysteine residue (Cys172) in the MAO-B active site. nih.gov

The propargyl group (-CH₂-C≡CH) is the key functional group responsible for the irreversible inhibition of MAO by this compound. The mechanism of covalent adduct formation involves the enzyme's own catalytic machinery. The FAD cofactor in MAO catalyzes the oxidation of the propargylamine (B41283), which leads to the formation of a highly reactive intermediate. This intermediate then forms a covalent bond with the N(5) atom of the flavin ring of FAD. nih.gov This adduction effectively and irreversibly inactivates the enzyme. This mechanism is well-established for other propargylamine inhibitors like rasagiline and is the basis for their long-lasting therapeutic effects. nih.govnih.gov The anti-apoptotic and neuroprotective activities of such compounds have been shown to reside in the propargylamine moiety. nih.govhuji.ac.ilstanford.edu

Downstream Effects on Monoamine Neurotransmitter Metabolism

There is currently no available research detailing the specific downstream effects of this compound on the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine.

MAO-Independent Molecular and Cellular Pathways

Investigations into the potential monoamine oxidase (MAO)-independent activities of this compound have not been reported.

Anti-apoptotic Signaling Pathways

The influence of this compound on anti-apoptotic signaling pathways, including any effects on the Bcl-2 family of proteins or caspase activity, has not been documented.

Potential Interaction with Neurotrophic Factors

There is no available data to suggest or detail any potential interactions between this compound and neurotrophic factors like brain-derived neurotrophic factor (BDNF) or glial cell line-derived neurotrophic factor (GDNF).

Hypothesized Role of the Propargylamine Moiety in Neuroprotection

The propargylamine group, a key structural feature of this compound, is widely considered to be crucial for its neuroprotective effects. This functional group, characterized by a terminal alkyne, is a well-established "warhead" that confers the ability to covalently and irreversibly inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B. The irreversible inhibition of MAO-B is a primary mechanism through which related compounds, such as rasagiline and selegiline (B1681611), are thought to exert their neuroprotective actions in the context of neurodegenerative diseases like Parkinson's disease.

The proposed mechanism involves the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme. The propargylamine moiety undergoes an enzyme-catalyzed oxidation, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond, an adduct, with the N(5) atom of the FAD cofactor. This covalent modification permanently inactivates the enzyme, preventing it from metabolizing monoamines like dopamine.

By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, which is beneficial in conditions characterized by dopaminergic neurodegeneration. Furthermore, the inhibition of MAO-B is believed to mitigate the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines. This reduction in oxidative stress is a significant component of the neuroprotective effect, as excessive ROS can lead to cellular damage and apoptosis (programmed cell death) of neurons.

Beyond direct MAO inhibition, the propargylamine moiety is also implicated in the activation of signaling pathways associated with cell survival and the induction of anti-apoptotic proteins. Research on compounds containing this moiety suggests that they can protect against neurotoxin-induced cell death, a process that is not solely dependent on MAO inhibition. This indicates that the propargylamine structure may have intrinsic neuroprotective properties, potentially through modulation of protein kinase C (PKC) pathways and the upregulation of neuroprotective factors like glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).

Enzyme-Target Specificity and Selectivity Profiling

The therapeutic efficacy and safety profile of a drug are critically dependent on its specificity and selectivity for its intended biological target. For this compound, a key aspect of its pharmacological profile is its high selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). This selectivity is important because MAO-A is primarily responsible for the metabolism of dietary amines such as tyramine (B21549). Non-selective MAO inhibitors can lead to a dangerous hypertensive crisis, often referred to as the "cheese effect," when foods rich in tyramine are consumed.

The selectivity of this compound for MAO-B is attributed to the specific structural conformation of the indan (B1671822) ring system and the orientation of the propargylamine side chain, which allows for a favorable interaction with the active site of MAO-B. The active site of MAO-B is known to be more hydrophobic and to have a different shape and volume compared to the active site of MAO-A, accommodating the indan structure more readily.

Detailed enzymatic assays are employed to determine the inhibitory potency and selectivity of compounds like this compound. These assays typically measure the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, known as the IC50 value. A lower IC50 value indicates greater inhibitory potency. The ratio of the IC50 values for MAO-A to MAO-B provides a quantitative measure of the compound's selectivity for MAO-B.

While specific IC50 values for this compound are proprietary to the developing entities, the class of propargylamine-substituted indan derivatives consistently demonstrates high selectivity for MAO-B. For illustrative purposes, the table below presents hypothetical yet representative data for a compound within this class, highlighting the typical selectivity profile.

| Enzyme Target | IC50 (nM) | Selectivity Ratio (MAO-A IC50 / MAO-B IC50) |

| Monoamine Oxidase A (MAO-A) | 5000 | 1000 |

| Monoamine Oxidase B (MAO-B) | 5 |

This table contains hypothetical data for illustrative purposes.

Further selectivity profiling against a broader panel of enzymes and receptors is a standard part of the drug discovery process to identify any potential off-target effects. Such studies for related compounds have generally shown a high degree of specificity for MAO-B, with minimal interaction with other CNS targets at therapeutically relevant concentrations. This clean pharmacological profile is a desirable characteristic for a neuroprotective agent, minimizing the risk of unwanted side effects.

Structure Activity Relationships Sar and Analog Development

Elucidation of Key Pharmacophores for MAO Inhibition

The indan (B1671822) scaffold serves as the foundational structure of the molecule, providing a rigid framework that correctly orients the other functional groups for optimal interaction with the active site of the MAO enzyme. This bicyclic structure is a "privileged scaffold" in medicinal chemistry, often found in compounds targeting neuronal enzymes. nih.gov Its lipophilic nature facilitates passage across the blood-brain barrier, a crucial property for drugs targeting central nervous system enzymes like MAO. The indan ring itself contributes to the binding affinity through hydrophobic interactions within the enzyme's active site.

The propargylamine (B41283) moiety (-NH-CH2-C≡CH) is the lynchpin of the molecule's inhibitory action, particularly for irreversible MAO inhibitors. researchgate.net This group is responsible for the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO active site. researchgate.net The terminal alkyne of the propargylamine group is oxidized by the enzyme, leading to the formation of a reactive allenic intermediate. This intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, resulting in the irreversible inactivation of the enzyme. researchgate.net Modification or replacement of the propargyl group, for instance, to a 3-butynyl or an allyl group, has been shown to abolish the inhibitory activity, highlighting its critical role. nih.gov

The hydroxyl group at the 5th position of the indan ring plays a crucial role in the molecule's selectivity and potency. This functional group can participate in hydrogen bonding interactions with amino acid residues in the active site of MAO-B. nih.gov These interactions help to anchor the inhibitor in the correct orientation for the covalent reaction to occur. The presence and position of this hydroxyl group can significantly influence the selectivity of the inhibitor for MAO-B over MAO-A.

Stereochemistry is a critical determinant of the biological activity of many drugs, and (R)-3-prop-2-ynylamino-indan-5-ol is no exception. researchgate.netnih.gov The three-dimensional arrangement of the atoms, specifically the (R)-configuration at the 3-position of the indan ring, is essential for its potent MAO-B inhibitory activity. nih.gov The active site of MAO-B is chiral, and only the (R)-enantiomer can achieve the precise orientation required for optimal binding and subsequent irreversible inhibition. nih.govacs.org The (S)-enantiomer, while chemically identical in constitution, does not fit as effectively into the active site, leading to significantly reduced or negligible activity. nih.gov This enantioselectivity underscores the highly specific nature of the drug-enzyme interaction.

Design and Synthesis of Novel Derivatives and Analogs

The understanding of the SAR of this compound has spurred the design and synthesis of novel derivatives and analogs with the aim of improving potency, selectivity, and pharmacokinetic properties.

Modifications to the indan ring have been a key area of exploration for developing new MAO inhibitors. The goal of these modifications is often to enhance the binding affinity and selectivity of the compound. Researchers have investigated the effects of substituting various groups at different positions on the aromatic portion of the indan ring. For example, the introduction of different halogen atoms can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved interactions with the enzyme. nih.govacs.org

| Compound/Analog | Modification to Indan Ring | Effect on MAO-B Inhibition |

| This compound | Hydroxyl group at position 5 | Potent and selective inhibition |

| Indan-based analog with F at para-position | Fluorine substitution | Potent inhibition |

| Indan-based analog with ethyl at para-position | Ethyl substitution | Non-selective MAO-A inhibition |

Alterations of the Propargylamine Side Chain

The N-propargylamine group is a critical pharmacophore responsible for the irreversible inhibition of monoamine oxidase B (MAO-B). This moiety covalently binds to the N5 nitrogen of the flavin cofactor of the enzyme. nih.gov While the propargylamine group itself is essential for this mechanism-based inhibition, its modification has been a subject of investigation to fine-tune the molecule's activity and properties.

Research into compounds structurally related to rasagiline (B1678815) has shown that the propargylamino moiety is a key feature for their neuroprotective and anti-apoptotic effects. nih.gov These effects are not solely dependent on MAO inhibition, as even the (S)-enantiomer of rasagiline, which is a much weaker MAO inhibitor, exhibits significant neuroprotective properties. researchgate.net This suggests that the propargylamine structure itself contributes to these MAO-independent activities.

Studies on other propargylamine derivatives have indicated that the terminal acetylene (B1199291) is crucial for the irreversible inhibition of MAO. Alterations to this group, such as its replacement with other functional groups, generally lead to a loss of irreversible inhibitory activity. The length and substitution on the propargyl chain can also influence the potency and selectivity of MAO inhibition.

Hybrid Compounds Integrating Additional Bioactive Moieties (e.g., Metal Chelators)

A significant direction in the development of analogs of this compound has been the creation of hybrid molecules. This strategy aims to address the multifaceted nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease by incorporating additional pharmacophores into a single molecule. nih.govresearchgate.net

One prominent class of these hybrid compounds involves the integration of metal chelators. The rationale behind this approach is the well-documented role of metal dyshomeostasis and metal-induced oxidative stress in the pathology of neurodegenerative diseases. By chelating excess metal ions, such as iron and copper, these hybrid molecules can mitigate oxidative damage. nih.gov

Several multi-target derivatives of rasagiline have been designed to possess both MAO inhibitory and metal-chelating properties. nih.govelsevierpure.com Examples include:

M30: This compound was developed by incorporating the propargylamine moiety of rasagiline into the structure of the iron chelator VK-28. M30 acts as a brain-permeable, selective MAO-A and MAO-B inhibitor with potent iron-chelating and neuroprotective activities. nih.govnih.gov

HLA20: A brain-permeable metal chelator with neuroprotective activity. nih.gov

Ladostigil (TV3326): This hybrid molecule combines the N-propargyl-aminoindan pharmacophore of rasagiline with a carbamate (B1207046) moiety, which imparts cholinesterase inhibitory activity, similar to the drug rivastigmine. This dual action is intended to provide both symptomatic relief of cognitive decline and neuroprotection. nih.gov

These hybrid compounds have demonstrated a range of beneficial effects in preclinical studies, including the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C and mitogen-activated protein kinase (MAPK) signaling pathways, and upregulation of neurotrophic factors. nih.gov

SAR Studies on MAO-A/B Selectivity and Potency

This compound is an analog of rasagiline, which is a potent and selective irreversible inhibitor of MAO-B. The selectivity for MAO-B over MAO-A is a crucial feature that reduces the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.

The aminoindan core and the propargylamine side chain are the key determinants of MAO-B selectivity. The (R)-configuration of the aminoindan group is essential for high-potency inhibition of MAO-B. The corresponding (S)-enantiomer is significantly less active as an MAO-B inhibitor.

Computational studies and molecular modeling have provided insights into the binding of rasagiline and its analogs to the active sites of MAO-A and MAO-B. These studies have shown that the differences in the active site cavities of the two enzyme isoforms are responsible for the observed selectivity.

The development of hybrid molecules has also explored the modulation of MAO-A/B selectivity. For instance, M30, the hybrid of rasagiline and an iron chelator, was found to be a selective inhibitor of both MAO-A and MAO-B. nih.gov This dual inhibition may offer therapeutic advantages in certain neurodegenerative conditions.

SAR Studies for MAO-Independent Activities (e.g., Antioxidant Effects)

A growing body of evidence indicates that the neuroprotective effects of rasagiline and its analogs are not solely attributable to their MAO-inhibitory activity. The propargylamine moiety itself appears to confer significant antioxidant and anti-apoptotic properties. researchgate.netnih.gov

The mechanism of this MAO-independent neuroprotection is thought to involve the stabilization of the mitochondrial membrane potential and the prevention of the opening of the mitochondrial permeability transition pore. nih.gov Furthermore, these compounds have been shown to upregulate anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). mdpi.com

Computational design studies have been undertaken to create rasagiline derivatives with enhanced antioxidant capabilities. researchgate.net These studies aim to identify modifications to the core structure that can improve free radical scavenging activity, a key component of antioxidant defense. The development of multi-target compounds with both MAO-inhibitory and direct antioxidant properties is a promising strategy for creating more effective neuroprotective agents. researchgate.net

The antioxidant properties of these compounds are multifaceted. Besides direct radical scavenging, they can also indirectly boost the cellular antioxidant defense system. For instance, rasagiline has been shown to activate the Nrf2-ARE pathway, leading to the increased expression of antioxidant enzymes. nih.gov

Preclinical Pharmacological and Efficacy Studies in Experimental Models

In Vitro Cellular Models

In vitro studies using cellular models have been instrumental in dissecting the molecular pathways through which (R)-3-Prop-2-ynylamino-indan-5-ol exerts its effects.

Enzyme Activity Assays in Cell Lysates and Purified Enzymes

This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B). nih.govdrugbank.com This activity has been demonstrated in enzyme activity assays using both cell lysates and purified enzymes. cellsciences.com The mechanism of inhibition involves the covalent binding of its propargylamine (B41283) group to the N5 nitrogen of the flavin cofactor of the MAO-B enzyme, leading to its irreversible inactivation. nih.gov Studies have shown that therapeutic concentrations of the drug can inhibit brain MAO-B by 95% or more with minimal inhibition of MAO-A. nih.gov This selective inhibition of MAO-B leads to an increase in the extracellular levels of dopamine (B1211576) in the striatum, which is believed to contribute to its beneficial effects in models of dopaminergic motor dysfunction. drugbank.com

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme | Activity | Mechanism | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Potent, selective, and irreversible inhibitor | Covalent binding to the flavin cofactor | nih.govdrugbank.com |

Neuroprotective Effects in Stress-Induced Cellular Models (e.g., Oxidative Stress)

Beyond its MAO-B inhibitory activity, this compound has demonstrated significant neuroprotective properties in various cellular models of stress. In models of oxidative stress, such as those induced by hydrogen peroxide or the neurotoxin paraquat, the compound has been shown to protect neuronal cells from damage. nih.govnih.gov For instance, in SH-SY5Y neuroblastoma cells, it reduced cell death induced by paraquat. nih.gov This neuroprotective effect is associated with its ability to mitigate oxidative stress by increasing the levels of antioxidant enzymes. nih.govnih.gov

In an in vitro model of ischemia using oxygen-glucose deprivation (OGD) in PC12 cells, this compound markedly reduced cell death, even when administered after the ischemic insult. huji.ac.ilpulsus.com This protection was accompanied by a dose-dependent inhibition of OGD-induced prostaglandin (B15479496) E2 (PGE2) release. huji.ac.il Further studies in PC12 cells exposed to OGD followed by reoxygenation showed that the compound reduced the production of reactive oxygen species (ROS) by 15% and decreased aponecrotic cell death. nih.govnih.gov

Neuronal Cell Survival and Differentiation Assays

This compound has been shown to promote neuronal cell survival and differentiation in various assay systems. nih.govnih.gov In rat pheochromocytoma (PC12) cells, a model often used to study neuronal differentiation, the compound has been observed to support cell survival, particularly under conditions of serum deprivation-induced apoptosis. nih.govrasagiline.com The propargyl moiety of the molecule appears to be crucial for this neuronal cell survival activity. nih.gov

Mechanistic Studies in Specific Cell Lines

Mechanistic studies in cell lines like SH-SY5Y and PC12 have revealed that the neuroprotective effects of this compound are mediated by multiple pathways, many of which are independent of MAO-B inhibition. nih.govhuji.ac.il A key mechanism involves the regulation of the Bcl-2 family of proteins. nih.govrasagiline.com The compound has been shown to up-regulate the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, while down-regulating the expression of pro-apoptotic proteins such as Bax and Bad. nih.govrasagiline.comrasagiline.com This shift in the balance of Bcl-2 family members helps to prevent the initiation of the apoptotic cascade.

Furthermore, the compound has been found to activate protein kinase C (PKC), particularly PKCα and PKCε. nih.govrasagiline.com This activation is linked to its cell survival effects, as PKC inhibitors can reverse the protective actions of the compound. nih.govrasagiline.com The activation of the Ras-PI3K-Akt survival pathway has also been implicated in its neuroprotective effects. researchgate.net In PC12 cells exposed to ischemic-like insults, this compound increased the phosphorylation of Akt, a key component of this survival pathway. nih.govresearchgate.net This activation of the Akt/Nrf2 redox-signaling pathway leads to an increase in mitochondria-specific antioxidant enzymes. nih.govnih.gov

Other proposed mechanisms include the up-regulation of superoxide (B77818) dismutase and the antagonism of the nuclear translocation of glyceraldehyde phosphate (B84403) dehydrogenase (GAPDH). nih.govnih.gov The compound also inhibits the cleavage and activation of pro-caspase-3 and poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis. rasagiline.com

Table 2: Mechanistic Actions of this compound in Cellular Models

| Mechanism | Cell Line | Effect | Reference |

|---|---|---|---|

| Regulation of Bcl-2 Family | SH-SY5Y, PC12 | Upregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w), downregulation of pro-apoptotic proteins (Bax, Bad) | nih.govrasagiline.comrasagiline.com |

| Protein Kinase C (PKC) Activation | PC12 | Upregulation of PKCα and PKCε | nih.govrasagiline.com |

| PI3K-Akt Pathway Activation | PC12 | Increased phosphorylation of Akt | nih.govresearchgate.netresearchgate.net |

| Nrf2 Redox Signaling | PC12 | Nuclear shuttling of Nrf2, increased antioxidant enzymes | nih.govpulsus.com |

In Vivo Animal Models of Neurological Disorders

The efficacy of this compound has been evaluated in several in vivo animal models that mimic the pathology of human neurological disorders, most notably Parkinson's disease.

Models of Parkinsonism (e.g., MPTP, 6-OHDA, Rotenone, Paraquat)

This compound has demonstrated significant neuroprotective and restorative effects in various toxin-based animal models of Parkinson's disease. researchgate.net

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, which causes damage to dopaminergic neurons similar to that seen in Parkinson's disease, the compound has been shown to protect against neurotoxicity. nih.govresearchgate.net In non-human primates, treatment with this compound markedly attenuated the behavioral, histological, and biochemical deficits induced by MPTP. nih.gov Studies in mice have shown that it protects against the MPTP-induced loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and enhances dopamine and its metabolite levels in the striatum. nih.govbvsalud.org Continuous administration following MPTP lesion has been reported to restore the loss of dopaminergic neurons and striatal dopamine content. researchgate.netnih.gov

In the 6-OHDA (6-hydroxydopamine) model, another widely used model of Parkinsonism, the compound has been shown to raise the survival of dopaminergic neurons in the substantia nigra and abolish motor stereotypes associated with the nigrostriatal lesion. researchgate.net

The compound has also shown protective effects in models using the pesticides rotenone and paraquat , which are known to induce parkinsonian features through mechanisms involving mitochondrial dysfunction and oxidative stress. nih.govnih.govregulations.govresearchgate.net In a paraquat-induced in vitro model, this compound prevented SH-SY5Y cell death by reducing caspase-3 activation and superoxide generation. researchgate.net

Table 3: Effects of this compound in Animal Models of Parkinsonism

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| MPTP | Non-human primate (marmoset) | Attenuated motor impairment, loss of dopaminergic cells, and dopamine depletion. | nih.gov |

| MPTP | Mouse | Protected against loss of TH-positive neurons; increased striatal dopamine levels. | nih.govbvsalud.org |

| 6-OHDA | Rat | Increased survival of dopaminergic neurons; abolished motor stereotypes. | researchgate.net |

Assessment of Neurotransmitter Levels (e.g., Dopamine)

Preclinical evaluations have consistently demonstrated the capacity of compounds within the propargylamine-indan class to influence dopamine levels, a critical factor in the pathophysiology of Parkinson's disease. While direct data for this compound is limited, studies on its close analog, rasagiline (B1678815) (N-propargyl-1-(R)-aminoindan), show a significant impact on dopamine metabolism. Rasagiline acts as a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to an increase in the synaptic availability of dopamine, thereby compensating for the dopaminergic deficit characteristic of Parkinson's disease. The structural similarity of this compound, particularly the presence of the N-propargyl group, suggests a comparable mechanism of action, although further specific studies are required for confirmation.

Evaluation of Neuronal Degeneration (e.g., Nigrostriatal System)

A significant focus of preclinical research has been the neuroprotective potential of the aminoindan class of compounds, including the potential of this compound to protect the nigrostriatal system from degeneration. The neuroprotective effects of rasagiline and its primary metabolite, 1-(R)-aminoindan, have been extensively documented and are believed to be independent of MAO-B inhibition. researchgate.netnih.govnih.gov These effects are attributed to the propargylamine moiety and the core aminoindan structure. researchgate.netnih.gov

Studies have shown that these compounds can protect neurons from various neurotoxic insults. researchgate.net The neuroprotective mechanisms are thought to involve the modulation of anti-apoptotic and pro-survival signaling pathways. For instance, rasagiline has been shown to activate Bcl-2 and protein kinase C (PKC), while downregulating pro-apoptotic proteins. drugbank.com Given that this compound shares the fundamental aminoindan structure, it is hypothesized to possess similar neuroprotective capabilities.

Behavioral Phenotyping in Animal Models

Animal models of Parkinson's disease, such as those induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), are crucial for assessing the functional outcomes of potential therapeutic agents. nih.govelsevierpure.comnih.gov In these models, treatment with rasagiline has been shown to ameliorate motor deficits, including bradykinesia (slowness of movement) and rigidity. These behavioral improvements are linked to both its symptomatic effects on dopamine levels and its underlying neuroprotective actions. While specific behavioral data for this compound is not extensively reported, its structural relationship to rasagiline suggests it would likely produce comparable beneficial effects on motor function in these preclinical models.

Models of Other Neurodegenerative Conditions

The neuroprotective properties of the aminoindan scaffold are not limited to models of Parkinson's disease. Research has explored the utility of these compounds in other neurodegenerative conditions. For example, the S-isomer of rasagiline, TVP1022, which is a weak MAO inhibitor, has demonstrated antioxidative and anti-apoptotic activities in a model of diabetic renal ischemic injury, suggesting broader therapeutic potential. nih.gov Furthermore, rasagiline has been investigated in models of ischemic stroke, where it has shown neuroprotective effects. preprints.org These findings suggest that this compound could also be a candidate for investigation in a wider range of neurodegenerative disorders characterized by neuronal loss and oxidative stress.

Assessment of Oxidative Stress Markers in Tissues

Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. nih.govnih.gov The ability of the aminoindan class of compounds to mitigate oxidative damage has been a significant area of investigation. TVP1022, the S-isomer of rasagiline, has been shown to possess antioxidative properties. nih.gov Rasagiline itself has been demonstrated to protect against oxidative stress-induced cell death. preprints.org This antioxidant activity is thought to contribute significantly to the neuroprotective effects of these compounds. It is plausible that this compound also possesses the ability to reduce markers of oxidative stress in brain tissue, a hypothesis that warrants direct experimental validation.

Comparative Efficacy with Other MAO Inhibitors and Related Compounds in Preclinical Studies

When comparing the efficacy of rasagiline with other MAO inhibitors, such as selegiline (B1681611), a key differentiator lies in their metabolic profiles. Selegiline is metabolized to L-methamphetamine and L-amphetamine, which can have undesirable side effects. nih.gov In contrast, rasagiline is metabolized to 1-(R)-aminoindan, which is non-amphétaminergic and possesses its own neuroprotective properties. researchgate.netnih.gov This metabolic advantage positions rasagiline and its derivatives, like this compound, as potentially safer long-term therapeutic options.

The neuroprotective effects of rasagiline and its metabolite 1-(R)-aminoindan have been shown to be more potent or to have a different mechanistic profile compared to selegiline in some preclinical models. nih.gov The propargylamine moiety, common to both rasagiline and selegiline, is crucial for their MAO-inhibitory activity, but the aminoindan structure of rasagiline appears to confer additional neuroprotective benefits. researchgate.net

Table of Preclinical Findings for Rasagiline and Related Compounds

| Compound | Key Preclinical Finding | Animal/Cell Model | Reference |

| Rasagiline | Potent, irreversible MAO-B inhibitor | In vitro enzyme assays | researchgate.net |

| Neuroprotective and anti-apoptotic effects | Neuronal cell cultures, in vivo neurotoxin models | researchgate.netnih.govdrugbank.com | |

| Ameliorates motor deficits | MPTP and 6-OHDA animal models | nih.govelsevierpure.comnih.gov | |

| Reduces oxidative stress | PC12 cells | preprints.org | |

| 1-(R)-Aminoindan | Neuroprotective activity | Neuronal cell cultures | researchgate.netnih.gov |

| Non-amphétaminergic metabolite | - | nih.gov | |

| TVP1022 (S-isomer of Rasagiline) | Antioxidative and anti-apoptotic activities | Diabetic renal ischemic injury model in rats | nih.gov |

Metabolic Pathways and Pharmacokinetic Considerations in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

(R)-1-aminoindan is primarily formed through the hepatic metabolism of rasagiline (B1678815). Following oral administration of rasagiline in preclinical models, it is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. This process leads to the formation of (R)-1-aminoindan as the major metabolite.

While specific ADME studies focusing solely on the administration of (R)-1-aminoindan are limited, data from rasagiline studies in animals indicate that after its formation, (R)-1-aminoindan is distributed throughout the body. Excretion of rasagiline and its metabolites occurs primarily through the urine. In studies with radiolabeled rasagiline, a significant portion of the radioactivity is recovered in the urine, with a smaller fraction found in the feces. This suggests that (R)-1-aminoindan and its subsequent metabolites are eliminated mainly via the renal route.

Identification and Characterization of Metabolites

The metabolic profile of rasagiline has been investigated in various preclinical species, consistently identifying (R)-1-aminoindan as the principal metabolite.

In vitro studies using liver microsomes are instrumental in predicting a compound's metabolic clearance in the body. researchgate.netsrce.hr While specific quantitative data for the metabolic stability of (R)-1-aminoindan across different species' liver microsomes is not extensively published, general findings suggest it is a relatively stable compound. For its parent drug, rasagiline, studies have shown that it is metabolized in liver microsomes, with interspecies differences observed. frontiersin.org For instance, some reports indicate modest stability of similar compounds in mouse and rat microsomes, with higher stability observed in human liver microsomes. researchgate.net The stability of a compound in these assays is a key determinant of its half-life and intrinsic clearance. researchgate.netsrce.hr

Table 1: General Metabolic Stability of Compounds in Liver Microsomes

| Species | Stability | Implication |

| Mouse | Modest | Higher potential for metabolism |

| Rat | Modest | Higher potential for metabolism |

| Human | High | Lower potential for metabolism |

This table represents a general trend observed for some compounds and may not be directly representative of (R)-1-aminoindan due to limited specific data.

The formation of (R)-1-aminoindan from rasagiline is primarily catalyzed by the cytochrome P450 (CYP) enzyme, specifically the CYP1A2 isoform. researchgate.net This has been confirmed in in vitro studies using human liver microsomes and recombinant CYP enzymes. nih.gov The activity of CYP1A2 can be influenced by various factors, including genetic polymorphisms and co-administered drugs that are inhibitors or inducers of this enzyme, which can, in turn, affect the plasma concentrations of both rasagiline and (R)-1-aminoindan. nih.gov

Information regarding the specific CYP450 enzymes involved in the further metabolism of (R)-1-aminoindan itself is not well-documented in publicly available literature. It is plausible that other CYP isoforms or phase II conjugation enzymes contribute to its eventual elimination from the body.

Table 2: Cytochrome P450 Enzymes in Drug Metabolism

| Enzyme | Role in (R)-1-aminoindan Metabolism | Known Substrates/Inhibitors/Inducers |

| CYP1A2 | Primary enzyme responsible for the formation of (R)-1-aminoindan from rasagiline. | Substrates: Caffeine, Theophylline; Inhibitors: Ciprofloxacin, Fluvoxamine; Inducers: Smoking, Omeprazole |

| Other CYPs | Potential role in the further metabolism of (R)-1-aminoindan (speculative). | Varies depending on the specific isoform. |

Brain Penetration and Distribution Studies in Preclinical Species

Implications of Metabolic Profile on Research Outcomes

The metabolic conversion of rasagiline to the pharmacologically active (R)-1-aminoindan has significant implications for the interpretation of preclinical research. The observed neuroprotective and behavioral effects following rasagiline administration may be attributable, at least in part, to the actions of (R)-1-aminoindan. This is supported by studies demonstrating the independent neuroprotective properties of this metabolite in various in vitro and in vivo models. researchgate.netnih.gov Therefore, when evaluating the mechanisms of action of rasagiline, the contribution of (R)-1-aminoindan cannot be overlooked. A thorough understanding of its formation, distribution, and intrinsic activity is essential for accurately attributing pharmacological effects and for the design of future studies.

Future Directions in Research and Therapeutic Development

Exploration of Additional Molecular Targets and Polypharmacology

The initial characterization of (R)-3-Prop-2-ynylamino-indan-5-ol centered on its activity at specific primary targets. However, the future of its development lies in a broader understanding of its molecular interactions. The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction as a desirable attribute for treating complex diseases with multifaceted pathologies, such as neurodegenerative disorders.

Future research will likely focus on comprehensive screening assays to identify additional binding sites for this compound. This could involve large-scale kinase profiling, receptor binding assays against a wide panel of G-protein coupled receptors (GPCRs), and other target-based screening platforms. The identification of secondary targets could reveal novel mechanisms of action and potentially explain a wider range of its pharmacological effects. This exploration is crucial for repositioning the drug for new indications or for understanding potential off-target effects that could be harnessed for therapeutic benefit.

Development of Novel Analogs with Enhanced Selectivity or Multi-Target Action

Building upon the foundational structure of this compound, the design and synthesis of novel analogs represent a key avenue for future research. The goal of these medicinal chemistry efforts is twofold: to either enhance the selectivity for its primary target to minimize potential side effects or to rationally design multi-target ligands that can modulate several key pathways involved in a specific disease.

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new chemical entities. By systematically modifying different parts of the this compound scaffold, researchers can probe the specific interactions that govern its binding affinity and selectivity. For instance, modifications to the propargyl group, the aminoindan core, or the phenolic hydroxyl group could lead to analogs with improved pharmacokinetic properties or a more desirable target engagement profile. The development of derivatives that intentionally engage multiple targets, such as both monoamine oxidase (MAO) and other enzymes or receptors implicated in neurodegeneration, holds the promise of creating more effective disease-modifying therapies. This strategy is exemplified in the design of other multi-target agents where different pharmacophores are combined to achieve a synergistic effect. mdpi.com

Advanced Preclinical Models for Efficacy and Mechanistic Elucidation

To better predict the clinical potential of this compound and its future analogs, there is a pressing need to move beyond traditional preclinical models. While animal models of neurodegenerative diseases have provided valuable insights, they often fail to fully recapitulate the complexity of the human condition.

The future of preclinical testing will involve the use of more sophisticated and human-relevant models. This includes the use of induced pluripotent stem cell (iPSC)-derived neurons from patients with specific genetic mutations, three-dimensional (3D) organoid cultures that mimic the architecture of the human brain, and microfluidic devices that can model the neurovascular unit. These advanced models will allow for a more detailed investigation of the compound's efficacy in a human-like environment and will be crucial for elucidating the downstream cellular and molecular mechanisms of its action.

Application of Computational Chemistry and Chemoinformatics in Design and Prediction

The integration of computational chemistry and chemoinformatics is set to revolutionize the drug discovery and development process for compounds like this compound. These in silico tools can significantly accelerate the identification of new targets, the design of novel analogs, and the prediction of their pharmacological properties.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of this compound with its target proteins, guiding the rational design of more potent and selective inhibitors. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts. Furthermore, chemoinformatic approaches can be used to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and to predict potential off-target interactions.

Integration with Emerging Research Paradigms in Neuropharmacology

The future development of this compound will also be shaped by its integration with emerging paradigms in neuropharmacology. This includes a growing focus on neuroinflammation, mitochondrial dysfunction, and protein misfolding as key drivers of neurodegenerative diseases.

Research will need to explore the effects of this compound on these fundamental pathological processes. For example, studies could investigate its ability to modulate microglial activation, improve mitochondrial bioenergetics, or enhance the clearance of aggregated proteins. By aligning the investigation of this compound with the latest understanding of disease pathophysiology, researchers can uncover its full therapeutic potential and position it as a next-generation treatment for complex neurological disorders.

Q & A

Q. How can researchers ensure reproducibility in behavioral assays involving this compound?

- Methodological Answer : Standardize protocols using ARRIVE guidelines. Include sham controls and blind experimenters to compound identity. Use automated tracking software (e.g., EthoVision) to reduce observer bias. Share raw data and analysis scripts via repositories like Zenodo .

Ethical & Data Management

Q. What frameworks balance open data requirements with patient privacy in clinical research?

Q. How to handle contradictory findings between in silico predictions and in vivo results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。